RD162

Prostate Cancer Androgen Receptor Binding Affinity

Researchers studying castration-resistant prostate cancer face unreliable tools when AR overexpression drives bicalutamide to switch from antagonist to agonist. RD162 (CAS 915087-27-3) is a second-generation diarylthiohydantoin NSAA that retains full antagonist activity even in AR-amplified contexts. • IC50 of 30.9 nM for AR binding; suppresses VCaP proliferation at 1 µM and induces apoptosis at 10 µM • Oral bioavailability ~50% with 30 h half-life in mice - ideal for chronic dosing regimens • Induces tumor regression in castrate LNCaP/AR xenografts at 10 mg/kg/day, where bicalutamide is ineffective Supplied with Certificate of Analysis. Bulk quantities available upon request.

Molecular Formula C22H16F4N4O2S
Molecular Weight 476.4 g/mol
CAS No. 915087-27-3
Cat. No. B1662965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRD162
CAS915087-27-3
Synonyms4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methyl-benzamide
Molecular FormulaC22H16F4N4O2S
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
InChIKeyJPQFGMYHKSKKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





RD162 (CAS 915087-27-3) for Advanced Prostate Cancer Research: A Procurement-Focused Baseline Overview


RD162 (CAS 915087-27-3) is a second-generation, non-steroidal antiandrogen (NSAA) belonging to the diarylthiohydantoin class, originally co-developed alongside enzalutamide (MDV3100) as a potent, orally bioavailable androgen receptor (AR) antagonist [1]. It exhibits high, specific binding affinity for the AR and is designed to overcome resistance mechanisms driven by AR overexpression, making it a critical tool compound in prostate cancer research [1].

Why RD162 Cannot Be Readily Substituted with Other Androgen Receptor Antagonists


Generic substitution among second-generation antiandrogens is not scientifically justified due to quantifiable differences in their pharmacological profiles. Compounds like RD162, enzalutamide (MDV3100), and apalutamide, while sharing a diarylthiohydantoin core, exhibit distinct binding affinities, in vivo tumor suppression efficacy, and pharmacokinetic properties [1][2]. Furthermore, RD162 demonstrates functional superiority over first-generation agents like bicalutamide by retaining antagonist activity in models of AR overexpression, where bicalutamide can act as an agonist [1]. Selection of a specific research compound must therefore be guided by empirical data from the intended experimental context.

RD162 (CAS 915087-27-3) Quantitative Differentiation: A Procurement Decision Guide


RD162 Demonstrates Superior AR Binding Affinity and Functional Antagonism vs. Bicalutamide in LNCaP/AR Cells

In a direct head-to-head in vitro assay using LNCaP/AR human prostate cancer cells, RD162 inhibited 18F-FDHT binding to the androgen receptor with an IC50 of 50 nM, demonstrating greater relative affinity than the first-generation antiandrogen bicalutamide (IC50 = 159 nM). Importantly, RD162 lacks agonist activity in the setting of AR overexpression, a critical limitation of bicalutamide [1].

Prostate Cancer Androgen Receptor Binding Affinity

RD162 Induces Tumor Regression in Vivo, Outperforming Bicalutamide in Castration-Resistant Prostate Cancer Xenografts

In a 28-day LNCaP/AR xenograft study in castrated male mice, daily oral administration of RD162 at 10 mg/kg resulted in tumor regression (median tumor volume change of approximately -50%), whereas bicalutamide at the same dose only slowed tumor growth (median tumor volume change of approximately +100%) [1].

Prostate Cancer In Vivo Efficacy Tumor Regression

RD162 Exhibits Favorable Oral Pharmacokinetics with ~50% Bioavailability and 30-Hour Half-Life in Mice

A pharmacokinetic study in male mice revealed that a single 20 mg/kg oral dose of RD162 results in ~50% bioavailability and a serum half-life of approximately 30 hours [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Optimal Scientific and Preclinical Applications for RD162 Based on Evidence


Benchmarking Novel Antiandrogens in Castration-Resistant Prostate Cancer (CRPC) Models

RD162 serves as an ideal positive control or benchmark compound in head-to-head in vivo efficacy studies due to its well-characterized ability to induce tumor regression in castrate LNCaP/AR xenografts, a model where first-generation agents like bicalutamide are ineffective [1].

Investigating Mechanisms of AR Overexpression-Mediated Resistance

As a compound that retains full antagonist activity in cells with amplified AR expression, RD162 is a precise tool for studying the functional consequences of AR upregulation, differentiating it from bicalutamide which can exhibit agonist properties in this context [1].

Pharmacodynamic Studies of AR Signaling Inhibition In Vivo

With its established oral bioavailability and 30-hour half-life in mice, RD162 is well-suited for chronic dosing regimens to achieve sustained target engagement, allowing for reliable assessment of downstream pharmacodynamic markers like PSA and TMPRSS2 expression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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